An In-depth Technical Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
An In-depth Technical Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dichlorophenyl)piperazine hydrochloride is a crucial intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data from various synthetic routes. The information is intended to equip researchers and drug development professionals with a thorough understanding of the manufacturing processes for this key pharmaceutical intermediate.
Introduction
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound from the phenylpiperazine family that serves as a precursor in the synthesis of aripiprazole.[4] The hydrochloride salt form is often preferred for its stability and ease of handling in pharmaceutical manufacturing.[3][5] The synthesis of high-purity 1-(2,3-dichlorophenyl)piperazine hydrochloride is a critical step in the overall production of aripiprazole, impacting both the yield and quality of the final active pharmaceutical ingredient (API).[3] This document outlines the prevalent synthetic methodologies, focusing on the reaction mechanisms, experimental parameters, and resulting product characteristics.
Synthesis Mechanisms and Methodologies
Two primary synthetic routes for 1-(2,3-dichlorophenyl)piperazine hydrochloride have been extensively documented:
-
Route 1: Cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[1][6]
-
Route 2: A "one-pot" reaction starting from 2,3-dichloronitrobenzene.[7][8]
Route 1: Cyclization of 2,3-dichloroaniline
This is the most commonly employed method for the industrial production of 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1][6] The core of this synthesis is the formation of the piperazine ring through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[9][10]
Reaction Mechanism:
The reaction proceeds via a double N-alkylation of the 2,3-dichloroaniline. The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl groups of bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically carried out at elevated temperatures, and various solvents and catalysts can be employed to influence the reaction rate and yield.[11][12]
Experimental Protocols:
Numerous variations of this protocol exist, with differences in solvents, catalysts, reaction times, and temperatures. Below are summaries of representative experimental procedures.
Protocol 1A: Toluene-p-sulfonic acid and Tetrabutylammonium bromide in Xylene
-
Reactants: 2,3-dichloroaniline and bis(2-chloroethyl)amine.[11]
-
Catalysts: p-Toluene sulfonic acid and Tetrabutylammonium bromide.[11]
-
Solvent: Xylene.[11]
-
Procedure: A stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine in xylene is treated with p-toluene sulfonic acid and tetrabutylammonium bromide. The reaction mixture is heated at 130-135 °C for 48 hours. After completion, the mixture is cooled, and the pH is adjusted to 6-7 with aqueous ammonia. The product is extracted with ethyl acetate, dried, and concentrated.[11]
-
Yield: 88% (of the free base).[11]
Protocol 1B: High-Temperature Cyclization without Solvent
-
Reactants: 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][6]
-
Procedure: 2,3-dichloroaniline is heated to 100 °C, and bis(2-chloroethyl)amine hydrochloride is added in batches. The temperature is then raised to 120-220 °C and maintained for 4-34 hours. After the reaction, the mixture is cooled, and n-butanol is added, followed by reflux for 1 hour. The crude product crystallizes upon cooling and is then purified by recrystallization from a methanol/water mixture.[1][6]
Route 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene
This method offers an alternative starting material and a streamlined "one-pot" process that combines the reduction of the nitro group and the cyclization reaction.[7][8]
Reaction Mechanism:
In this process, 2,3-dichloronitrobenzene is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a reducing agent, typically iron powder in an acidic medium (e.g., ammonium chloride solution). The iron reduces the nitro group to an amine, which then undergoes in-situ cyclization with the bis(2-chloroethyl)amine hydrochloride to form the desired piperazine derivative.[7][8]
Experimental Protocol:
-
Reactants: 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride.[7][8]
-
Reagents: Iron powder, ammonium chloride, potassium iodide, and tetrabutylammonium bromide.[7][8]
-
Procedure: 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride are mixed in diethylene glycol ether. Aqueous ammonium chloride, iron powder, potassium iodide, and tetrabutylammonium bromide are added. The mixture is heated to 120-135 °C for 15-25 hours. After completion, the reaction is cooled and filtered. The product is crystallized from the mother liquor by the addition of acetone.[7][8]
Data Presentation
The following tables summarize the quantitative data from the different synthetic methodologies described in the literature.
Table 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine via Cyclization of 2,3-dichloroaniline (Route 1)
| Starting Materials | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine | Xylene / p-TsOH, TBAB | 130-135 | 48 | 88 (free base) | Not Reported | [11] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 120 | 34 | 59.5 | 99.62 | [6] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 160 | 12 | 64.0 | 99.58 | [1] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 200 | 4 | 65.6 | 99.67 | [1] |
Table 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene (Route 2)
| Starting Materials | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 68.0 | 99.0 | [7][8] |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 68.3 | 99.2 | [8] |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 69.4 | 99.4 | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Caption: Reaction mechanism for Route 1.
References
- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. jocpr.com [jocpr.com]
